![molecular formula C23H22N4O4 B2629250 2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539844-88-7](/img/structure/B2629250.png)
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis methods for compounds within this chemical class, emphasizing multi-component reactions that offer efficient pathways to these complex structures. For example, studies have demonstrated the synthesis of tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones using condensation reactions involving amino-triazole, aromatic aldehydes, and cycloalkanones, yielding partially hydrogenated derivatives with potential for further functionalization (Lipson, Desenko, & Shirobokova, 2003); (Lipson, Desenko, Borodina, Shirobokova, Shishkin, & Zubatyuk, 2006).
Catalytic Methods : The application of catalysts, such as ZnO nanoparticles, has been investigated to improve the efficiency and selectivity of these synthesis reactions. These catalysts facilitate regioselective formation of bis(tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-ones) under both conventional heating and microwave irradiation, highlighting advancements in green chemistry and synthesis optimization (Abd El-Fatah, Darweesh, Mohamed, Abdelhamid, & Elwahy, 2017).
Environmental Considerations : Efforts to reduce environmental impact have led to the development of solvent-free and catalyst-free synthesis methods for related compounds. These approaches not only enhance the sustainability of the chemical synthesis process but also offer practical advantages in terms of reaction efficiency and safety (Shaabani, Farhangi, & Rahmati, 2006).
Potential Applications
Pharmacological Potential : While the direct applications of the specific compound have not been detailed in the available literature, research on structurally related compounds underscores their potential in pharmacological contexts. For instance, derivatives of the triazoloquinazolinone class have been explored for their antihypertensive, antimicrobial, and antifungal activities, suggesting a broad spectrum of possible therapeutic uses (Alagarsamy & Pathak, 2007).
Antihistaminic Agents : Compounds within this chemical framework have also been evaluated for their H1-antihistaminic activity, indicating their relevance in developing new treatments for allergies and related conditions. Such research demonstrates the versatility of this chemical scaffold in medicinal chemistry and drug design (Alagarsamy, Sharma, Parthiban, Singh, Murugan, & Solomon, 2009).
Mécanisme D'action
While the mechanism of action for this specific compound is not mentioned in the retrieved papers, similar compounds have shown potent anticancer activity. They have been found to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell survival, growth, differentiation, and tumor formation .
Orientations Futures
The development and synthesis of novel fused [1,2,3]triazolo[4ʹ,5ʹ:4,5]pyrido[2,3-d]pyrimidine linked 1,2,3-triazoles, similar to the compound , are areas of active research due to their potential anticancer properties . Future research could focus on further understanding the mechanism of action of these compounds and optimizing their synthesis for potential therapeutic applications.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-30-16-10-14(11-17(12-16)31-2)22-25-23-24-18-7-4-8-19(29)20(18)21(27(23)26-22)13-5-3-6-15(28)9-13/h3,5-6,9-12,21,28H,4,7-8H2,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTJURAMPPAYGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2629168.png)
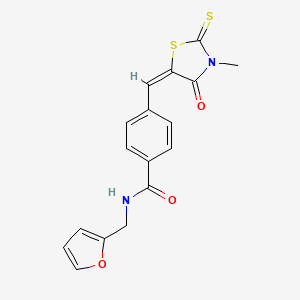
![2-(3-(Dimethylamino)propyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2629172.png)
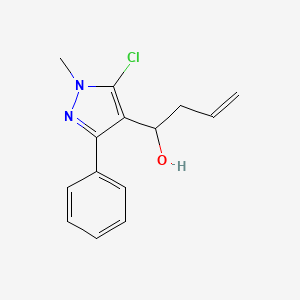
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)
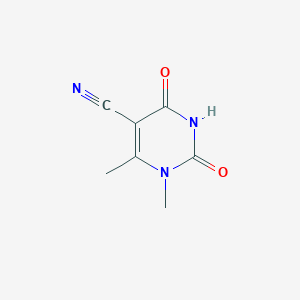
![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)

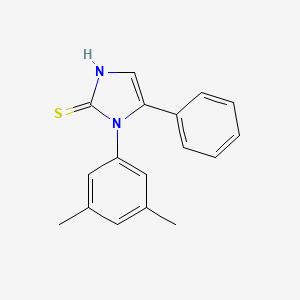
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
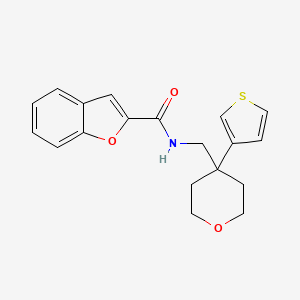
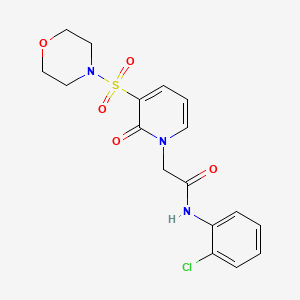
![N-[(1-Methylimidazol-2-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2629190.png)
